molecular formula C14H14ClN3O B7544576 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one

4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one

Cat. No. B7544576
M. Wt: 275.73 g/mol
InChI Key: MDJUYTSLPSZLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was initially identified as a compound that could rescue the function of a mutant p53 protein, which is commonly found in cancer cells. Since then, CP-31398 has been investigated for its ability to inhibit tumor growth, induce apoptosis, and enhance chemotherapy efficacy.

Mechanism of Action

4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one works by stabilizing the mutant p53 protein, which is commonly found in cancer cells. Mutant p53 is often misfolded and degraded, leading to loss of function. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one binds to the mutant p53 protein and induces a conformational change that stabilizes the protein, allowing it to regain its tumor suppressor function. In addition, 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to modulate the expression of other genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one is its specificity for mutant p53, which is commonly found in cancer cells. This makes it a potential targeted therapy for cancer. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by formulating 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one in a suitable delivery system, such as liposomes or nanoparticles.

Future Directions

There are several potential future directions for 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one research. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to sensitize cancer cells to these treatments, which could enhance their efficacy. Another direction is the development of more potent and selective 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one analogs, which could improve its therapeutic potential. Finally, 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one could be investigated for its potential use in other diseases where mutant p53 is implicated, such as neurodegenerative disorders.

Synthesis Methods

4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 7-chloroquinoline with formaldehyde and piperazine, followed by a series of purification steps to obtain the final product. This synthesis has been optimized to yield high purity 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one with good reproducibility.

Scientific Research Applications

4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been extensively studied in various preclinical models of cancer, including breast, prostate, and lung cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells, both alone and in combination with chemotherapy drugs. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has also been investigated for its potential to sensitize cancer cells to radiation therapy.

properties

IUPAC Name

4-[(7-chloroquinolin-8-yl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-4-3-10-2-1-5-17-14(10)11(12)8-18-7-6-16-13(19)9-18/h1-5H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJUYTSLPSZLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=C(C=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one

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